![molecular formula C20H18N4O3S B2897414 N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-cyanobenzamide CAS No. 865160-98-1](/img/structure/B2897414.png)
N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-cyanobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-cyanobenzamide”, also known as AMBF3, is a synthetic compound that has gained significant attention in the field of molecular medicine and biomedical research. It has a molecular formula of C20H21N3O3S .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a molecular formula of C20H21N3O3S, an average mass of 383.464 Da, and a monoisotopic mass of 383.130371 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the available resources. The molecular weight is 383.47.Scientific Research Applications
Photovoltaic Efficiency and Non-Linear Optical Activity
The molecules similar to N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-cyanobenzamide have been studied for their photovoltaic efficiency and non-linear optical (NLO) activity. Research demonstrates their potential as photosensitizers in dye-sensitized solar cells (DSSCs), showing good light harvesting efficiency and free energy of electron injection, vital for photovoltaic cells. The NLO activity of these compounds has also been explored, revealing significant hyperpolarizability values, which are crucial for various optical applications (Mary et al., 2020).
Anticancer Activity
Several benzothiazole derivatives, closely related to the compound , have been synthesized and screened for anticancer activity. These compounds have shown promising results in inhibiting the growth of various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. This indicates the potential of such compounds in developing new chemotherapeutic agents (Havrylyuk et al., 2010).
Antibacterial and Antifungal Activity
Research on benzothiazole derivatives has also highlighted their antibacterial and antifungal properties. These compounds have been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria, as well as fungal strains, demonstrating considerable antimicrobial activity. This suggests their potential use in developing new antibacterial and antifungal agents (Patel & Agravat, 2009).
Photophysical Properties
The photophysical properties of similar acetamide crystals have been investigated, revealing unique hydrogen bond associations. These studies provide valuable insights into the molecular structures and interactions that are crucial for the development of advanced materials with specific optical properties (Balijapalli et al., 2017).
Metabolic Stability and Drug Discovery
In drug discovery, compounds analogous to this compound have been used to improve metabolic stability in medicinal chemistry. Such studies are crucial in identifying new drug candidates with better pharmacokinetic profiles (Stec et al., 2011).
Safety and Hazards
properties
IUPAC Name |
N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-cyanobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-13(25)22-16-7-8-17-18(11-16)28-20(24(17)9-10-27-2)23-19(26)15-5-3-14(12-21)4-6-15/h3-8,11H,9-10H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCJDGKJSUZXCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)C#N)S2)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B2897332.png)
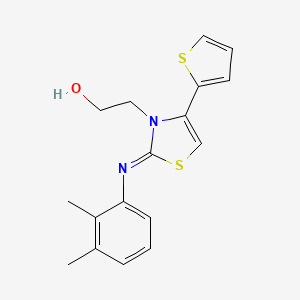
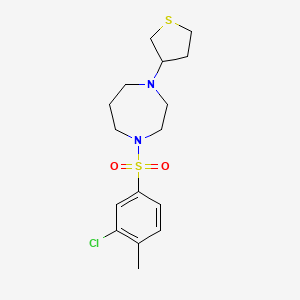
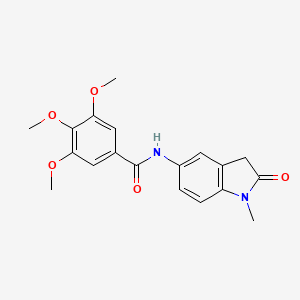
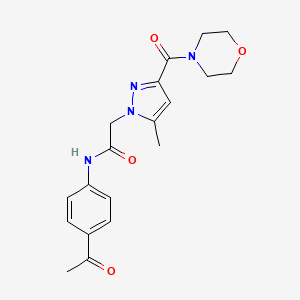
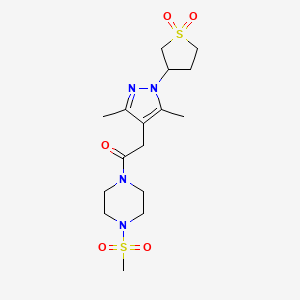
![3-(Benzo[d][1,3]dioxol-5-yl)-1-((2,6-difluorophenyl)sulfonyl)pyrrolidine](/img/structure/B2897340.png)
![2-Chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-YL]acetamide](/img/structure/B2897341.png)
![2,3,5,6-tetramethyl-N-[[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl]benzenesulfonamide](/img/structure/B2897342.png)

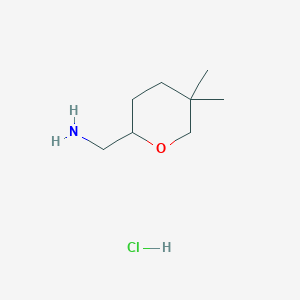

![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-acetamidophenyl)acetamide](/img/structure/B2897353.png)
![1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]tetrazole](/img/structure/B2897354.png)